molecular formula C17H15Br2FN2O2 B387030 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B387030
M. Wt: 458.1g/mol
InChI Key: DFKLZIBGGLDZRV-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach begins with the bromination of 4-methylphenol to yield 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with 4-fluorobenzaldehyde and hydrazine hydrate under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine sites, using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar in structure but lacks the hydrazide and fluorophenyl groups.

    2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains trifluoromethoxy group instead of methylphenoxy.

    2,6-Dibromo-4-methylphenoxyacetic acid: Intermediate in the synthesis of the target compound.

Uniqueness

2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is unique due to its combination of bromine, fluorine, and hydrazide functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H15Br2FN2O2

Molecular Weight

458.1g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H15Br2FN2O2/c1-10-7-14(18)17(15(19)8-10)24-9-16(23)22-21-11(2)12-3-5-13(20)6-4-12/h3-8H,9H2,1-2H3,(H,22,23)/b21-11+

InChI Key

DFKLZIBGGLDZRV-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)Br

SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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